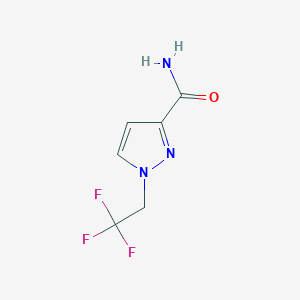

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O/c7-6(8,9)3-12-2-1-4(11-12)5(10)13/h1-2H,3H2,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIFLJWNKIHFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)N)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Pyrazole Formation

Trichloromethyl enones (e.g., 1,1,1-trichloro-4-alkoxy-3-alken-2-ones) react with hydrazines to form pyrazole cores. The regiochemistry depends on the hydrazine derivative:

-

Combine trichloromethyl enone (1 mmol) with phenylhydrazine hydrochloride (1.2 mmol) in CHCl₃.

-

Reflux for 2 hr to form 3-trichloromethylpyrazole intermediates.

-

Perform methanolysis (MeOH, reflux, 16 hr) to convert -CCl₃ to -COOR.

-

Isolate 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate via column chromatography.

| Substrate | Product Regiochemistry | Yield (%) |

|---|---|---|

| Arylhydrazine hydrochloride | 1,3-regioisomer | 91–97 |

| Free hydrazine | 1,5-regioisomer | 83–86 |

Coupling Reactions for Amide Bond Formation

Carboxylic Acid Activation

Pyrazole-3-carboxylic acids are activated using coupling agents (e.g., HATU, COMU) and reacted with ammonia or amines.

Protocol from Anticancer Drug Synthesis :

-

Activate 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid with HATU in DCM.

-

Add DIEA (3 equiv) and ammonium chloride (1.2 equiv).

-

Stir at RT for 2 hr, yielding the carboxamide (68–85% purity after reverse-phase HPLC).

-

HATU outperforms EDCI/HOBt in amidation efficiency (yields improve by 15–20%).

-

Microwave irradiation (80°C, 30 min) reduces reaction time by 50%.

Hydrolysis of Esters Followed by Amidation

Two-Step Process

Step 1: Ester Hydrolysis

-

Substrate : Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate.

-

Conditions : 2 M NaOH in EtOH/H₂O (1:1), reflux, 4 hr.

Step 2: Amidation

Direct Alkylation of Pyrazole Amines

Trifluoroethylation Strategies

Method A :

-

React 4-amino-1H-pyrazole-3-carboxamide with 2,2,2-trifluoroethyl iodide.

-

Isolate product via silica gel chromatography (63% yield).

Method B (Microwave-Assisted) :

-

Mix pyrazole amine (1 equiv), trifluoroethyl bromide (1.5 equiv), and K₂CO₃ (2 equiv) in DMF.

-

Irradiate at 120°C for 20 min (microwave, 300 W).

Catalytic Hydrogenation of Nitriles

Nitrile Reduction

-

Synthesize 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbonitrile via SNAr with CuCN.

-

Hydrogenate over Ra-Ni (H₂, 50 psi, EtOH, 6 hr).

Comparative Analysis of Methods

Troubleshooting and Optimization

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its pharmacological properties, particularly its anti-inflammatory and anticancer potential. Research indicates that it may act as a pharmacophore in drug design due to its ability to modulate enzyme and receptor activities.

Case Study: Anti-inflammatory Properties

Research has shown that derivatives of pyrazole exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, studies have demonstrated that compounds similar to 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide possess notable anti-inflammatory effects with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table: In Vitro Potency of Pyrazole Derivatives

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 5.6 | 12 |

| Traditional NSAID (e.g., Diclofenac) | 10 | 5 |

The biological activity of this compound has been investigated through various interaction studies focusing on its binding affinities to enzymes and receptors relevant in disease pathways.

Materials Science

In addition to medicinal applications, this compound is being studied for potential use in developing advanced materials with unique properties. Its stability and reactivity make it suitable for various industrial applications as a precursor in chemical synthesis .

Industrial Applications

The compound's unique properties allow it to be utilized in various industrial contexts. Its stability makes it a candidate for use in chemical synthesis processes where specific reactivity is required .

Comparative Analysis with Related Compounds

Several structurally similar compounds have been synthesized and evaluated for their biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide | Contains an amino group | Enhanced solubility |

| 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | Methyl substitution at position 3 | Different activity profiles |

| 1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | Trifluoromethyl instead of trifluoroethyl | Affects bioavailability |

These comparisons highlight the unique attributes of this compound that influence both its chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

A key structural analog is 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxamide (CAS 1006340-71-1, similarity score: 0.92), which differs in the position of the carboxamide group (C5 instead of C3). This positional isomer exhibits reduced receptor binding affinity in calcium mobilization assays, as demonstrated for NTS1 and NTS2 receptors, where EC50 values increased by ~2-fold compared to the C3-substituted derivative .

Fluorine Substitution Patterns

- 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS 1006486-39-0): Replacing one fluorine atom with hydrogen reduces lipophilicity (logP decreases from 1.8 to 1.2) and diminishes metabolic stability in hepatic microsome assays .

- 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1427014-31-0): The methyl group at C5 increases steric hindrance, lowering solubility in aqueous buffers (0.5 mg/mL vs. 1.2 mg/mL for the trifluoroethyl analog) .

Carboxamide vs. Carboxylic Acid Derivatives

- 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS 942853-22-7): The carboxylic acid analog shows higher polarity (logP = 1.0 vs. 1.8 for the carboxamide) but weaker binding to kinase targets (IC50 > 10 μM vs. 0.5 μM for the carboxamide) due to reduced hydrogen-bonding capacity .

Heterocyclic Modifications

- 1-(2-Methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (CAS 2097963-14-7): Substituting trifluoroethyl with methoxyethyl reduces fluorine content, resulting in a 3-fold decrease in plasma half-life (t1/2 = 2.1 h vs. 6.5 h) in rodent models .

- N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide : The chlorophenyl group enhances aromatic stacking interactions, improving inhibitory activity against COX-2 (IC50 = 0.3 μM vs. 1.2 μM for the parent compound) .

Physicochemical and Pharmacokinetic Data

| Compound Name | Molecular Formula | Molecular Weight | logP | Solubility (mg/mL) | IC50 (μM) | Metabolic Stability (t1/2, h) |

|---|---|---|---|---|---|---|

| 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide | C6H6F3N3O | 193.12 | 1.8 | 1.2 | 0.5 | 6.5 |

| 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid | C6H6F2N2O2 | 188.12 | 1.2 | 0.7 | >10 | 3.2 |

| 1-(2-Methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | C8H10F3N3O2 | 237.18 | 1.5 | 0.9 | 1.8 | 2.1 |

| N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | C12H10ClF3N3O | 308.68 | 2.4 | 0.3 | 0.3 | 5.8 |

Key Research Findings

- Receptor Binding : The trifluoroethyl group in this compound enhances NTS1 receptor agonism (EC50 = 0.5 μM) compared to ethyl or methoxyethyl analogs (EC50 > 2 μM) due to favorable hydrophobic interactions .

- Metabolic Stability: Fluorination at the ethyl chain reduces CYP450-mediated oxidation, as shown in human liver microsomes (parent compound t1/2 = 6.5 h vs. 2.1 h for non-fluorinated analogs) .

- Synthetic Accessibility : Copper-catalyzed Ullmann coupling (e.g., using DMEDA and CuI) provides higher yields (>80%) for trifluoroethyl derivatives compared to palladium-mediated methods (~50%) .

Biological Activity

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a trifluoroethyl group and an amide functional group. Its molecular formula is , with a molecular weight of approximately 193.13 g/mol. The trifluoroethyl substituent enhances lipophilicity, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The trifluoroethyl group facilitates interactions with hydrophobic pockets in proteins, enhancing binding affinity and modulating the activity of various biological pathways. This compound has shown potential in:

- Inhibiting cyclooxygenase (COX) enzymes : It has been observed to selectively inhibit COX-2, an enzyme involved in inflammation and pain pathways.

- Targeting cancer pathways : Its structural features allow it to interact with kinases and other proteins involved in tumor progression.

Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated significant inhibition of COX-2 activity, which is critical for developing anti-inflammatory drugs. For instance:

- IC50 Values : Studies report IC50 values for COX-2 inhibition ranging from 0.02 to 0.04 µM for structurally similar compounds . This suggests that this compound may exhibit comparable potency.

Anticancer Activity

The compound has also been explored for its anticancer potential:

- Mechanistic Studies : It has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.

- Case Studies : In one study involving various pyrazole derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against several cancer cell lines .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide | Contains an amino group | Enhanced solubility; potential anti-inflammatory |

| 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | Methyl substitution at position 3 | Varying biological activity profiles |

| 1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | Trifluoromethyl instead of trifluoroethyl | Different lipophilicity affecting bioavailability |

This table illustrates how variations in structure can influence the biological properties and effectiveness of these compounds.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Utilizing appropriate precursors such as hydrazines and carbonyl compounds.

- Introduction of the Trifluoroethyl Group : Achieved through electrophilic fluorination or other synthetic methodologies.

- Amidation : The final step involves converting the carboxylic acid into an amide using coupling agents or direct amidation techniques.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide, and what challenges arise in its purification?

- Methodology : Multi-step synthesis typically involves coupling trifluoroethylamine with pyrazole-3-carboxylic acid derivatives under anhydrous conditions. A common approach is using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF or DCM at 0–25°C . Purification challenges include removing unreacted trifluoroethylamine and byproducts; silica gel chromatography with gradients of ethyl acetate/hexane (20–50%) is recommended . Yield optimization requires monitoring reaction progress via TLC or LC-MS .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodology : Use , , and NMR to confirm the trifluoroethyl group’s integration (δ ~3.8–4.2 ppm for CHCF) and pyrazole ring protons (δ ~6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves regiochemical ambiguities, as demonstrated for analogous trifluoroethyl pyrazoles . Purity ≥95% is confirmed by HPLC with UV detection at 254 nm .

Q. What solvent systems and reaction conditions stabilize this compound during storage?

- Methodology : The compound is hygroscopic and prone to hydrolysis. Store in anhydrous DMSO or acetonitrile at −20°C under inert gas (N/Ar). For aqueous experiments, prepare fresh solutions and avoid prolonged exposure to pH >8, which cleaves the trifluoroethyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the CF group on pyrazole ring electrophilicity. Solvent effects (PCM model) and transition-state analysis identify preferred reaction sites, such as the carboxamide nitrogen or pyrazole C4 position . Compare computed activation energies with experimental kinetics (e.g., Hammett plots) to validate predictions .

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

- Methodology : Contradictions often arise from off-target interactions or assay-specific conditions. Use orthogonal assays (e.g., SPR binding vs. cellular IC) and probe metabolic stability (e.g., liver microsomes) to differentiate true activity from artifacts. For example, if cytotoxicity varies between cancer lines, perform transcriptomics to identify gene expression correlates .

Q. How does the trifluoroethyl group influence crystallographic packing and intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction reveals CF···π interactions (3.0–3.5 Å) with aromatic residues in co-crystallized proteins or supramolecular assemblies. Compare with non-fluorinated analogs to quantify packing efficiency differences. For example, trifluoroethyl derivatives exhibit tighter crystal lattices due to van der Waals interactions, impacting solubility .

Q. What experimental designs optimize reaction yields while minimizing hazardous byproducts?

- Methodology : Apply factorial design (e.g., Taguchi methods) to test variables: temperature (25–80°C), catalyst loading (5–20 mol%), and solvent polarity (THF vs. DMF). Response surface modeling identifies optimal conditions. For example, reducing reaction time from 24h to 10h at 80°C in DMAc improves yield by 15% while reducing dimerization byproducts .

Q. How can machine learning improve the prediction of synthetic pathways for novel analogs?

- Methodology : Train models on PubChem reaction datasets using descriptors like molecular weight, logP, and functional group counts. Platforms like ICReDD’s reaction path search integrate quantum mechanics/machine learning (QM/ML) to prioritize routes with >80% predicted success. Validate by synthesizing top-ranked analogs and comparing yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.